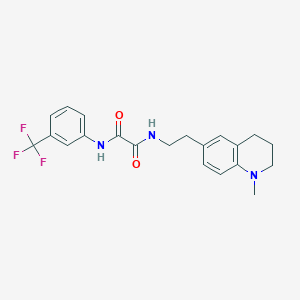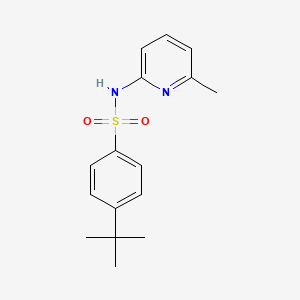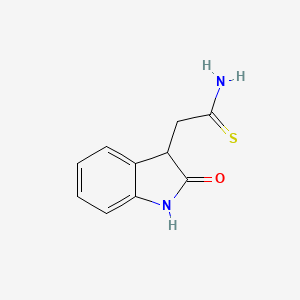
3-((4-bromobenzyl)thio)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-bromobenzyl)thio)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is a useful research compound. Its molecular formula is C16H15BrN4S and its molecular weight is 375.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
A study by Yengoyan et al. (2018) explored the synthesis of novel derivatives including 3-((4-bromobenzyl)thio)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. They focused on compounds combining pyrazolyl-pyridazine moieties with various rings, noting the tautomeric structures of these compounds and their alkylation positions. The compounds exhibited significant plant growth stimulant activity, with the most active ones selected for further studies and field trials (Yengoyan et al., 2018).
Antimicrobial and Catalytic Applications
Research by Zaki et al. (2016) revealed that derivatives like pyrazolo[3,4-d]pyridazines, to which this compound is related, showed promising antimicrobial, anti-inflammatory, and analgesic activities. These compounds were also used as synthons in organic synthesis (Zaki et al., 2016). Additionally, Wimberg et al. (2012) discussed the application of a pyridazine-bridged ligand in the formation of gold(I) carbene complexes, potentially relevant to catalysis (Wimberg et al., 2012).
Structural and Surface Protection Applications
Saldías et al. (2020) examined a compound derived from 6-(1H-3,5-dimethylpyrazolyl)pyridazine-3-carboxylic acid, related to the chemical of interest. They focused on its structure and intramolecular interactions, important for understanding its chemical properties (Saldías et al., 2020). Moreover, Olasunkanmi et al. (2018) investigated 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine derivatives for their potential in protecting mild steel surfaces from corrosion, a crucial aspect for industrial applications (Olasunkanmi et al., 2018).
Propriétés
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN4S/c1-11-9-12(2)21(20-11)15-7-8-16(19-18-15)22-10-13-3-5-14(17)6-4-13/h3-9H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGJFORQALGAJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)SCC3=CC=C(C=C3)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(3-Ethoxypropyl)-3-methylpiperidin-4-yl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2374020.png)

![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2374026.png)
![2-Phenyl-5-(trifluoromethyl)-6-[4-(trifluoromethyl)benzoyl]pyridazin-3-one](/img/structure/B2374027.png)
![Ethyl {[4-(1,5-dimethyl-1H-pyrazol-4-YL)pyrimidin-2-YL]thio}acetate](/img/structure/B2374028.png)


![5-[1-(1-Piperidinyl)ethyl]-2-furoic acid hydrochloride](/img/structure/B2374033.png)


![Methyl 5-amino-2-[4-benzyl-2-(propan-2-yl)piperazin-1-yl]benzoate](/img/structure/B2374039.png)
![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B2374040.png)

![3-(2-methoxyethyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2374043.png)
